3,4-Dinitrocatechol
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dinitrobenzene-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O6/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2,9-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVVHVRMNIDVOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174013 | |
| Record name | 1,2-Benzenediol, 3,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20184-66-1 | |
| Record name | 3,4-Dinitrocatechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20184-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenediol, 3,4-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020184661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenediol, 3,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3,4 Dinitrocatechol
Classical and Modern Synthetic Routes to 3,4-Dinitrocatechol
The synthesis of this compound, also known as 3,4-dinitro-1,2-benzenediol, presents a distinct set of challenges primarily related to the control of regioselectivity during the introduction of the nitro groups.
Nitration Strategies for Catechol and its Derivatives
The direct nitration of catechol (1,2-dihydroxybenzene) is the most straightforward conceptual approach to synthesizing nitrocatechols. wikipedia.orgdrugbank.comsigmaaldrich.comnist.gov The two hydroxyl groups on the benzene (B151609) ring are strongly activating and ortho-, para-directing for electrophilic aromatic substitution. libretexts.org This inherent directing effect means that incoming electrophiles, such as the nitronium ion (NO₂⁺) generated from nitrating agents, will be directed to the positions ortho and para to the hydroxyl groups. For catechol, these positions are 3, 4, 5, and 6.
Common nitration strategies that can be applied include:
Mixed Acid Nitration: Using a mixture of concentrated nitric acid and sulfuric acid is a standard method for nitrating aromatic compounds. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion.
Fuming Nitric Acid: In some cases, fuming nitric acid in a suitable solvent like diethyl ether is used for the nitration of sensitive substrates like catechol derivatives. copernicus.org
Nitrite (B80452) and Acid: The reaction of catechol with sodium nitrite in the presence of an acid such as sulfuric acid can also be a method to introduce nitro groups. copernicus.org
While these methods are effective for nitration, controlling the position and the degree of nitration on a highly activated ring like catechol is difficult. The reaction of catechol with OH or NO₃ radicals in the presence of NOx has been studied, leading to the formation of 4-nitrocatechol (B145892) with high molar yields. nih.gov
Challenges in Regioselective Synthesis and Isomeric Purity
The primary challenge in synthesizing this compound via direct nitration is the lack of regioselectivity. The electronic effects of the two ortho-hydroxyl groups direct nitration to all available positions, leading to a complex mixture of products.
Isomer Formation: The initial mononitration of catechol can produce both 3-nitrocatechol and 4-nitrocatechol. Subsequent nitration of these intermediates leads to multiple dinitro isomers, including the desired this compound, as well as 4,5-dinitrocatechol (B1339890) and 3,5-dinitrocatechol (B193598). nih.gov Separating these isomers is often difficult due to their similar physical properties.
Steric Hindrance: While electronic effects dominate, steric hindrance can play a role. The least hindered positions are generally favored, which can influence the ratio of isomers formed. stackexchange.com
Research on the dinitration of 1,2-dialkoxybenzenes (catechols with protected hydroxyl groups) has shown unusual regioselectivity, yielding the 1,2-dialkoxy-4,5-dinitrobenzene product exclusively. nih.gov This suggests that protecting the hydroxyl groups prior to nitration could be a strategy to alter the isomeric outcome, although this specific method favors the 4,5-isomer over the desired 3,4-isomer. The difficulty in controlling nitration is also seen in related dihydroxybenzenes; for instance, the nitration of 1,3-benzenediol often produces hard-to-remove trinitro byproducts. google.com
| Challenge | Description | Consequence | Potential Mitigation Strategy |
|---|---|---|---|
| Regioselectivity | The two -OH groups are ortho, para-directing, leading to substitution at multiple positions (3, 4, 5, 6). libretexts.org | Formation of a complex mixture of mono- and dinitro-isomers (e.g., 3-nitro, 4-nitro, 3,4-dinitro, 4,5-dinitro, 3,5-dinitro). nih.gov | Use of protecting groups on the hydroxyls; exploring alternative synthetic routes. |
| Over-nitration | The catechol ring is highly activated, making it susceptible to the addition of more than two nitro groups. | Formation of trinitrocatechol byproducts, which can be difficult to separate. google.com | Careful control of stoichiometry and reaction conditions (temperature, reaction time). |
| Substrate Oxidation | Catechol is easily oxidized to o-benzoquinone under the strong oxidizing conditions of nitration. | Reduced yield of desired product and formation of polymeric tar-like materials. | Use of milder nitrating agents or reaction conditions. |
Alternative Synthetic Pathways for Dinitrocatechol Scaffolds
Given the challenges of direct nitration, alternative multi-step synthetic routes are often considered for preparing dinitroaromatic compounds with high isomeric purity. These pathways typically involve constructing the target molecule from a precursor that allows for more controlled introduction of the functional groups.
A plausible, though not explicitly documented, strategy for this compound could involve:
Starting with an Ortho-Dihalo Benzene: Beginning with a molecule like 1,2-dichlorobenzene (B45396) or 1,2-dibromobenzene.
Nitration: Performing a dinitration reaction. The halogen atoms are deactivating but ortho-, para-directing. This would lead to a mixture of dinitro-isomers, but potentially a different ratio than that obtained from catechol, from which the desired 1,2-dihalo-3,4-dinitrobenzene could be isolated.
Hydrolysis/Substitution: The final step would involve the nucleophilic aromatic substitution of the two halogen atoms with hydroxide (B78521) ions to form the catechol hydroxyl groups. This hydrolysis is feasible because the nitro groups strongly activate the ring towards nucleophilic attack. libretexts.org
A similar strategy has been patented for the synthesis of a related isomer, 4,6-dinitro-1,3-benzenediol, which starts with 1,2,3-trihalobenzene, followed by nitration, and then reaction with an alcohol and base to form the diol structure. google.com This general approach of building the substitution pattern on a less-activated ring before installing the hydroxyl groups is a key strategy in complex aromatic synthesis. youtube.com
Derivatization and Functionalization of the this compound Core Structure
The this compound molecule possesses two distinct types of functional groups—phenolic hydroxyls and aromatic nitro groups—each offering a platform for a variety of chemical transformations.
Ethereal and Esterification Reactions of Hydroxyl Groups
The two hydroxyl groups of this compound can undergo reactions typical of phenols, such as etherification and esterification. The acidity of these phenolic protons is increased by the strong electron-withdrawing effect of the two nitro groups, which can influence reactivity.
Etherification: The hydroxyl groups can be converted to ethers via reactions like the Williamson ether synthesis, which involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, followed by reaction with an alkyl halide. General methods for etherification are well-established. organic-chemistry.orgyoutube.com
Esterification: The hydroxyl groups can be readily acylated to form esters. Due to the electronic nature of the dinitrophenol system, direct Fischer esterification with a carboxylic acid is often inefficient. More common methods involve reacting the catechol with more reactive acylating agents:
Acid Chlorides or Anhydrides: Reaction with an acid chloride or anhydride (B1165640), typically in the presence of a base like pyridine (B92270) or triethylamine, provides the corresponding diester. researchgate.net
Activated Esters: Methods using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), can facilitate ester formation from carboxylic acids under mild conditions. organic-chemistry.orgrsc.org
Sulfonyl Esters: The reaction with sulfonyl chlorides, such as methanesulfonyl chloride, in pyridine has been shown to effectively produce sulfonate esters of other nitrophenols, like 2,4-dinitrophenol. acs.org
Reduction and Substitution Reactions of Nitro Functionalities
The two nitro groups on the this compound ring are key sites for chemical modification, allowing for their reduction to amines or their replacement via nucleophilic substitution.
Reduction of Nitro Groups: The reduction of aromatic nitro groups to primary amines is a fundamental transformation in organic synthesis. A wide variety of reagents can accomplish this, and the choice of reagent can sometimes allow for selective reduction of one nitro group in a polynitrated compound. jsynthchem.comkchem.org
| Reagent/System | Typical Conditions | Selectivity Notes | Reference |
|---|---|---|---|
| Catalytic Hydrogenation (H₂, Pd/C) | H₂ gas, Palladium on Carbon catalyst, various solvents (e.g., Ethanol, Ethyl Acetate). | Highly effective but can also reduce other functional groups (alkenes, alkynes, etc.). Selective monoreduction can be challenging. | organic-chemistry.org |
| Iron (Fe) in Acid | Fe powder, HCl or Acetic Acid. | A classic, cost-effective method. Generally reduces all nitro groups. | jsynthchem.com |
| Tin(II) Chloride (SnCl₂) | SnCl₂ in concentrated HCl or Ethanol. | A milder alternative that can sometimes show chemoselectivity. | jsynthchem.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution. | Can be used for selective reductions. | jsynthchem.com |
| Ammonium Sulfide ((NH₄)₂S) or Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution. | The classic Zinin reduction reagent, known for its ability to selectively reduce one nitro group in a dinitro compound, often the one that is less sterically hindered. stackexchange.comresearchgate.net | stackexchange.comresearchgate.net |
| Sodium Borohydride (NaBH₄) with Catalyst | NaBH₄ in the presence of a transition metal catalyst like Ni(PPh₃)₄ or Pd/C. | The reducing power of NaBH₄ is enhanced by the catalyst to reduce nitro groups. jsynthchem.com | jsynthchem.com |
The selective reduction of one nitro group in this compound would yield two possible isomeric aminonitrocatechols, which are valuable synthetic intermediates. Studies on other dinitroaromatics show that factors like steric hindrance and the electronic environment (e.g., proximity to a hydroxyl group) can direct the selectivity of reagents like sodium sulfide. stackexchange.com
Substitution of Nitro Functionalities: The nitro group can act as an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions, particularly when the aromatic ring is activated by other strong electron-withdrawing groups. libretexts.org In this compound, each nitro group is activated by the other nitro group and the hydroxyl groups. This makes them susceptible to displacement by strong nucleophiles.
Mechanism: The SₙAr reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the nitro group to form a resonance-stabilized negative intermediate (a Meisenheimer complex), followed by the expulsion of the nitrite ion (NO₂⁻). libretexts.org
Reactivity: Halogens are often more readily displaced than nitro groups, but in highly activated systems, nitro group substitution is common. nih.gov The reaction of various 2,4-dinitrobenzene derivatives with nucleophiles like hydrazine (B178648) demonstrates the displacement of different leaving groups, including halogens and phenoxy groups. researchgate.net It is plausible that strong nucleophiles (e.g., alkoxides, thiolates, amines) could displace one or both of the nitro groups in this compound under appropriate conditions.
Exploration of Metal Chelation and Complexation Derivatives
The fundamental structure of catechol, a 1,2-dihydroxybenzene, provides an excellent bidentate ligand for a wide array of metal ions. The two adjacent hydroxyl groups can deprotonate to form a catecholate dianion, which binds strongly to metal centers, forming stable five-membered chelate rings. This interaction is a key principle in the design of various metal complexes with applications in catalysis, materials science, and biomedical fields.
The introduction of nitro groups onto the catechol ring, as in this compound, is expected to significantly modulate its electronic properties and, consequently, its coordination behavior. The electron-withdrawing nature of the two nitro groups would decrease the electron density on the catechol ring and lower the pKa values of the hydroxyl protons, making the compound more acidic compared to unsubstituted catechol. This enhanced acidity could facilitate coordination to metal ions at lower pH values.
However, a thorough search of scientific literature and chemical databases did not yield specific studies detailing the synthesis, characterization, or properties of metal complexes derived from this compound. While general principles of catechol-metal chelation are well-established, the specific coordination chemistry of the 3,4-dinitro isomer—including the stability constants of its metal complexes, their structural characterization (e.g., via X-ray crystallography), and their spectroscopic and electrochemical properties—remains an underexplored area of research. Without experimental data, any discussion on the specific nature of these derivatives would be purely speculative.
Formation of Polymeric and Supramolecular Assemblies Incorporating this compound
Catechol derivatives are known to be valuable building blocks for the construction of polymers and supramolecular assemblies. The hydroxyl groups can participate in hydrogen bonding networks, and the catechol unit as a whole can be incorporated into larger structures through various polymerization techniques. Mussel-inspired chemistry, for instance, heavily relies on the adhesive and cross-linking properties of catechol moieties to form robust polymeric materials. researchgate.net
The presence of nitro groups in this compound could introduce additional functionalities for creating complex architectures. For example, the nitro groups could act as hydrogen bond acceptors, influencing the self-assembly of molecules into specific supramolecular structures. Furthermore, the potential for π-π stacking interactions between the electron-deficient aromatic rings could be another driving force for the formation of ordered assemblies.
Despite these possibilities, the scientific literature does not provide concrete examples of polymeric or supramolecular assemblies specifically incorporating this compound. Research on coordination polymers often involves a variety of organic linkers, but this compound has not been prominently featured in the surveyed studies. Similarly, while the principles of supramolecular chemistry are broadly applicable, specific investigations into the self-assembly of this compound are not readily found.
Advanced Spectroscopic and Structural Characterization of 3,4 Dinitrocatechol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 3,4-Dinitrocatechol
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, a complete NMR analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Assignments
The ¹H NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons and the two hydroxyl protons. The chemical shifts (δ), reported in parts per million (ppm), would be influenced by the strong electron-withdrawing nature of the two nitro groups. The aromatic protons would likely appear as doublets due to coupling with each other.
The ¹³C NMR spectrum would display six signals corresponding to the six carbon atoms of the benzene (B151609) ring. The carbons bearing the hydroxyl and nitro groups would have characteristic chemical shifts. Specifically, the carbons attached to the electron-withdrawing nitro groups would be shifted downfield.
A hypothetical data table for the NMR chemical shifts is presented below. Please note that these are expected values and not based on experimental data.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C1 | - | Expected downfield |
| C2 | - | Expected downfield |
| C3 | - | Expected significantly downfield |
| C4 | - | Expected significantly downfield |
| H5 | Expected downfield doublet | Expected upfield |
| H6 | Expected downfield doublet | Expected upfield |
| OH-1 | Variable, broad singlet | - |
| OH-2 | Variable, broad singlet | - |
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation
2D NMR experiments would be crucial for unambiguously assigning the ¹H and ¹³C signals.
COSY (Correlation Spectroscopy) would show a cross-peak between the two aromatic protons, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each aromatic proton signal to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the positions of the nitro groups relative to the hydroxyl groups by observing correlations from the aromatic protons to the carbons bearing the substituents.
Analysis of Spin-Spin Coupling and Stereochemical Implications
The coupling constant (J-value) between the two aromatic protons, observed in the ¹H NMR spectrum, would provide information about their relative position. For adjacent protons on a benzene ring (ortho coupling), the J-value is typically in the range of 7-10 Hz. The specific value would be consistent with the 1,2,3,4-tetrasubstituted pattern of the benzene ring in this compound. As this is a planar aromatic molecule, there are no complex stereochemical implications to be deduced from the NMR data.
Mass Spectrometry (MS) for Structural Elucidation of this compound and its Derivatives
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental formula, as well as structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
HRMS would be used to determine the precise mass of the molecular ion of this compound. This high-precision measurement would allow for the calculation of its elemental formula (C₆H₄N₂O₆), confirming the identity of the compound. For example, the expected exact mass would be compared to the measured mass to within a very small tolerance (typically < 5 ppm).
A hypothetical HRMS data table is shown below.
| Technique | Ionization Mode | Calculated Mass (m/z) | Measured Mass (m/z) | Formula |
| HR-ESI-MS | [M-H]⁻ | 200.0069 | To be determined | C₆H₃N₂O₆ |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable information about the molecule's structure. For this compound, characteristic losses would be expected, such as the loss of nitro groups (NO₂), hydroxyl groups (OH), and carbon monoxide (CO). Analyzing these fragmentation patterns would help to confirm the connectivity of the atoms within the molecule.
Ionization Techniques and Their Influence on Spectral Profiles
The analysis of this compound by mass spectrometry is heavily influenced by the ionization technique employed. Ionization methods can be broadly categorized as "hard" or "soft," with each imparting different amounts of energy to the analyte molecule, thus affecting the resulting mass spectrum. youtube.com
Electron Ionization (EI): As a hard ionization technique, EI bombards the sample with high-energy electrons (typically 70 eV), causing not only ionization but also extensive fragmentation. libretexts.org For this compound, this would likely result in a complex spectrum with a weak or absent molecular ion peak (M⁺) and numerous fragment ions corresponding to the loss of nitro groups (NO₂), hydroxyl groups (OH), and cleavage of the benzene ring. This detailed fragmentation pattern can be invaluable for structural elucidation. youtube.com
Chemical Ionization (CI): CI is a softer ionization method that uses a reagent gas (like methane) to ionize the analyte through proton transfer, typically forming a pseudomolecular ion, [M+H]⁺. libretexts.orguvic.ca This technique minimizes fragmentation, making it ideal for confirming the molecular weight of this compound. uvic.ca Negative chemical ionization can also be used, which would likely generate an [M-H]⁻ ion by abstracting a proton from one of the acidic hydroxyl groups. nih.gov
Electrospray Ionization (ESI): ESI is a very soft technique ideal for polar, thermally labile molecules and is particularly well-suited for catechols. youtube.comnih.gov It typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions from a solution. nih.gov However, studies on various catechols have shown that in-source oxidation can occur during positive ion ESI analysis. nih.gov This process can lead to the formation of ions corresponding to the loss of hydrogen atoms ([M-H]⁺ or [M-2H]⁺) or even oxidative dimerization, complicating the spectral profile. nih.gov For this compound, analysis in negative ion mode is often preferred to generate the stable [M-H]⁻ anion. nih.gov
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts of this compound.
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 201.01422 | 134.8 |
| [M+Na]⁺ | 222.99616 | 142.1 |
| [M-H]⁻ | 198.99966 | 136.8 |
| [M+NH₄]⁺ | 218.04076 | 150.6 |
| [M+K]⁺ | 238.97010 | 132.6 |
Data sourced from PubChemLite. uni.lu
Vibrational Spectroscopy (Infrared and Raman) and Electronic Absorption Spectroscopy
Vibrational and electronic spectroscopies provide critical insights into the functional groups, bonding, and electronic structure of this compound.
Assignment of Characteristic Vibrational Modes and Functional Group Analysis
While specific experimental spectra for this compound are not detailed in the available literature, a comprehensive analysis can be inferred from studies on the closely related compound 4-nitrocatechol (B145892) (4-nitropyrocatechol). orientjchem.org The vibrational modes of this compound will be dominated by its key functional groups: two hydroxyl (-OH) groups, two nitro (-NO₂) groups, and the substituted benzene ring.
O-H Vibrations: The O-H stretching vibrations are expected to appear as broad bands in the infrared (IR) spectrum, typically in the region of 3200-3500 cm⁻¹. The in-plane bending of the O-H groups is expected around 1451 and 1372 cm⁻¹ based on calculations for 4-nitrocatechol. orientjchem.org
C-H Vibrations: The aromatic C-H stretching modes typically occur above 3000 cm⁻¹. For 4-nitrocatechol, these are observed around 3067 cm⁻¹. orientjchem.org
NO₂ Vibrations: The nitro group has characteristic symmetric and asymmetric stretching vibrations. The asymmetric stretching (ν_as(NO₂)) is expected near 1530 cm⁻¹, while the symmetric stretching (ν_s(NO₂)) appears around 1347 cm⁻¹. orientjchem.org The presence of two nitro groups in this compound would likely result in strong, distinct bands in these regions.
Ring Vibrations: The C-C stretching vibrations within the benzene ring are typically found in the 1400-1600 cm⁻¹ region. globalresearchonline.net The C-O stretching modes for the hydroxyl groups are observed around 1251 and 1185 cm⁻¹ in the IR spectrum of 4-nitrocatechol. orientjchem.org
The following table summarizes the expected characteristic vibrational frequencies for this compound, based on data from 4-nitrocatechol. orientjchem.org
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |
|---|---|---|---|
| ν(O-H) | Hydroxyl | ~3200-3500 | IR |
| ν(C-H) | Aromatic Ring | ~3067 | IR |
| ν_as(N-O) | Nitro | ~1530 | IR, Raman |
| ν_s(N-O) | Nitro | ~1347 | IR, Raman |
| δ(O-H) in-plane | Hydroxyl | ~1372-1451 | IR |
| ν(C-O) | Aromatic-Hydroxyl | ~1180-1250 | IR, Raman |
| ν(C-C) | Aromatic Ring | ~1400-1600 | IR, Raman |
Assignments are based on data for the analogous compound 4-nitrocatechol. orientjchem.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
The UV-Vis spectrum of this compound is governed by electronic transitions within the molecule, primarily involving its chromophores: the nitro-substituted benzene ring. scribd.com The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (HOMO) to higher-energy ones (LUMO). libretexts.org
The key electronic transitions expected for this compound are:
π → π* transitions: These high-intensity absorptions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system. libretexts.org The presence of two electron-withdrawing nitro groups and two electron-donating hydroxyl groups extends the conjugation, shifting these absorptions to longer wavelengths (a bathochromic shift). researchgate.net
n → π* transitions: These transitions involve the excitation of non-bonding electrons (from the oxygen atoms of the hydroxyl and nitro groups) to antibonding π* orbitals of the aromatic ring. libretexts.org These transitions are typically lower in energy and intensity than π → π* transitions. upenn.edu
Studies on 4-nitrocatechol show a strong absorption peak at a wavelength (λ_max) of 346 nm. researchgate.net For this compound, the addition of a second strong electron-withdrawing nitro group would be expected to further extend the conjugation and shift the λ_max to an even longer wavelength compared to the monosubstituted analogue.
Influence of pH and Solvent Environments on Spectroscopic Properties
The spectroscopic properties of this compound are highly sensitive to the surrounding chemical environment, particularly pH and solvent polarity.
The catechol moiety contains two acidic hydroxyl groups, making the molecule a weak diprotic acid. researchgate.net Changes in pH lead to deprotonation, forming a monoanion at moderately basic pH and a dianion at higher pH. This deprotonation significantly alters the electronic structure and, consequently, the spectroscopic profile.
Influence of pH: Research on 4-nitrocatechol demonstrates that as the pH increases, its UV-Vis absorption maximum undergoes a significant red shift (bathochromic shift). researchgate.net This is because deprotonation of the hydroxyl groups creates phenoxide ions, which are much stronger electron-donating groups. This enhances the intramolecular charge transfer from the oxygen atoms to the electron-withdrawing nitro group(s), lowering the energy gap between the HOMO and LUMO. researchgate.net A similar, pronounced color change and spectral shift would be expected for this compound upon an increase in pH. frontiersin.org Raman spectroscopy also shows distinct changes upon deprotonation, with shifts in the vibrational modes of the ring and substituent groups reflecting the change in electron density distribution. researchgate.net
Influence of Solvent: The polarity of the solvent can influence the position of absorption bands (solvatochromism). researchgate.net Polar solvents can stabilize the ground state and excited state differently, leading to shifts in λ_max. For molecules with significant charge separation in the excited state, such as nitrocatechols, increasing solvent polarity often leads to a red shift in the π → π* transition.
X-ray Crystallography and Solid-State Characterization
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov
Determination of Crystal Structure and Molecular Conformation
A single-crystal X-ray diffraction analysis of this compound would provide unambiguous data on its molecular structure and conformation in the solid state. While specific crystallographic data for this compound is not available in the searched literature, such an analysis would yield critical parameters. nih.gov
These parameters include:
Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the repeating unit that forms the crystal. nih.gov
Space Group: The symmetry elements that describe the arrangement of molecules within the crystal lattice.
Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the connectivity and geometry.
Molecular Conformation: The dihedral angles between the plane of the benzene ring and the planes of the nitro and hydroxyl groups. In similar structures, nitro groups are often tilted out of the plane of the aromatic ring. nih.gov
Intermolecular Interactions: The analysis would also reveal non-covalent interactions, such as hydrogen bonding (between hydroxyl and nitro groups of adjacent molecules) and potential π-π stacking interactions between aromatic rings, which govern the crystal packing.
A hypothetical table of the kind of data that would be obtained from such an experiment is presented below.
| Hypothetical Crystal Data and Structure Refinement for this compound | |
|---|---|
| Empirical formula | C₆H₄N₂O₆ |
| Formula weight | 200.11 g/mol |
| Temperature | e.g., 293(2) K |
| Wavelength | e.g., 0.71073 Å (Mo Kα) |
| Crystal system | To be determined |
| Space group | To be determined |
| Unit cell dimensions | a = ? Å, α = ? ° b = ? Å, β = ? ° c = ? Å, γ = ? ° |
| Volume | ? ų |
| Z (molecules per unit cell) | ? |
| Calculated density | ? g/cm³ |
This table is a template representing the type of data obtained from X-ray crystallography. nih.govresearchgate.net Specific values for this compound are not available in the provided sources.
Analysis of Intermolecular Interactions in the Solid State of this compound
Despite a comprehensive search of scientific literature and structural databases, a detailed crystallographic analysis of this compound in the solid state is not publicly available. Consequently, specific data on its intermolecular interactions, such as hydrogen bond distances, angles, and the specifics of π-stacking, have not been experimentally determined and reported.
However, based on the known chemical structure of this compound, which features two adjacent hydroxyl (-OH) groups and two nitro (-NO₂) groups on a benzene ring, several key intermolecular interactions can be predicted to occur in its crystalline form. These interactions are fundamental in understanding the packing of molecules in the solid state and influence the material's physical properties.
The primary intermolecular forces expected for this compound are:
Hydrogen Bonding: The catechol moiety provides two hydroxyl groups, which are excellent hydrogen bond donors. The oxygen atoms of the nitro groups, as well as the oxygen atoms of the hydroxyl groups on neighboring molecules, can act as hydrogen bond acceptors. This would likely result in an extensive network of intermolecular hydrogen bonds. For comparison, in the crystal structure of related compounds like 4-methylcatechol, a complex hydrogen-bonding network is observed, where hydroxyl groups form intricate patterns. researchgate.net Similarly, co-crystals involving other substituted catechols demonstrate the prevalence and importance of hydrogen bonding in defining the supramolecular architecture. mdpi.com
π-π Stacking: The aromatic nature of the benzene ring in this compound allows for π-π stacking interactions between adjacent molecules. cam.ac.uk These interactions, arising from the electrostatic and dispersion forces between the electron clouds of the aromatic rings, are a significant cohesive force in the solid state of many aromatic compounds. nih.govcaymanchem.com The presence of electron-withdrawing nitro groups would likely influence the nature of these stacking interactions, potentially favoring offset or parallel-displaced arrangements to minimize electrostatic repulsion. caymanchem.com
While direct experimental data for this compound is unavailable, the following table outlines the expected types of intermolecular interactions and the atomic groups involved, based on the principles of supramolecular chemistry and data from analogous structures.
| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Expected Significance in Crystal Packing |
| Hydrogen Bonding | Hydroxyl group (-OH) | Nitro group (-NO₂) on adjacent molecule | High |
| Hydroxyl group (-OH) | Hydroxyl group (-OH) on adjacent molecule | High | |
| π-π Stacking | Aromatic ring | Aromatic ring on adjacent molecule | Moderate to High |
| Dipole-Dipole | Nitro group (-NO₂) | Nitro group (-NO₂) on adjacent molecule | Moderate |
It is important to reiterate that the information presented here is based on chemical principles and comparisons with similar molecules. A definitive analysis of the intermolecular interactions in the solid state of this compound would require a dedicated crystallographic study, which does not appear to be available in the current body of scientific literature.
Computational Chemistry and Theoretical Investigations of 3,4 Dinitrocatechol
Quantum Chemical Calculations on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) Studies on Ground State Properties
There is a lack of specific Density Functional Theory (DFT) studies in the public domain that focus on the ground state properties of 3,4-dinitrocatechol. DFT is a common computational method used to investigate the electronic structure of many-body systems. baranlab.org
Conformational Analysis and Energetic Landscapes
A detailed conformational analysis and the corresponding energetic landscape for this compound have not been a subject of dedicated computational studies. Such analyses are crucial for understanding the flexibility of a molecule and the relative stability of its different spatial arrangements.
Theoretical Studies on Reactivity and Reaction Pathways
Prediction of Electrophilic and Nucleophilic Sites
While Frontier Molecular Orbital (FMO) theory is a standard approach to predict electrophilic and nucleophilic sites by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), a specific FMO analysis for this compound is not documented. numberanalytics.comyoutube.comwikipedia.org The molecular electrostatic potential (MEP) is another tool used to predict reactive sites, but specific MEP maps for this compound are not available. bhu.ac.inresearchgate.netnih.gov
Transition State Analysis and Reaction Barrier Calculations
There are no specific studies on the transition state analysis or reaction barrier calculations for reactions involving this compound. These calculations are vital for understanding the kinetics and mechanisms of chemical reactions.
Simulation of Spectroscopic Properties (NMR, UV-Vis, IR, Raman)
Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for simulating and interpreting the spectroscopic properties of molecules like this compound. researchgate.netarxiv.org These techniques provide insights into the electronic structure and vibrational modes, aiding in the assignment of experimental spectra. researchgate.netmdpi.com
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts via DFT calculations has become a reliable method for structural elucidation. nih.govmdpi.com The process typically involves geometry optimization of the molecule followed by the calculation of magnetic shielding tensors, often using the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com For accurate results, especially in solution, implicit solvent models like the Polarizable Continuum Model (PCM) are employed. qnl.qa The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). While specific DFT calculations for this compound are not abundant in the literature, studies on related nitroaromatic and catechol compounds demonstrate the methodology's effectiveness. researchgate.netnih.govmdpi.com For instance, DFT calculations on conjugated linoleic acid isomers have shown that ¹H NMR chemical shifts can be accurately predicted, even with less computationally demanding functionals, providing a valuable tool for identifying geometric isomers. mdpi.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. mdpi.comqnl.qarsc.org The calculation provides information on electronic transition energies (corresponding to absorption wavelengths, λ_max) and oscillator strengths (related to absorption intensity). mdpi.comrsc.org For a molecule like this compound, the spectra are expected to be influenced by π → π* and potentially n → π* transitions. The nitro groups, being strong electron-withdrawing groups, and the hydroxyl groups, being electron-donating, significantly affect the molecular orbitals (HOMO and LUMO) involved in these transitions. qnl.qarsc.org
Studies on the related 4-nitrocatechol (B145892) have shown a characteristic absorption peak around 346 nm. researchgate.net Computational investigations on similar nitro-substituted compounds reveal that the solvent environment can induce significant shifts in the absorption bands (solvatochromism). qnl.qaucsb.edu TD-DFT calculations, often incorporating an implicit solvent model like IEFPCM, can effectively simulate these shifts and help assign the nature of the electronic transitions. qnl.qa For example, in some nitro-substituted coumarins, a negative solvatochromic behavior (a blue shift in more polar solvents) was observed and successfully interpreted with the aid of TD-DFT calculations, which linked the shift to the different nature of the frontier molecular orbitals in different resonance structures. qnl.qa
IR and Raman Spectroscopy: The simulation of infrared (IR) and Raman spectra is achieved by calculating the vibrational frequencies and their corresponding intensities. arxiv.orgnih.gov DFT calculations are used to determine the optimized geometry and the Hessian matrix (second derivatives of energy), from which vibrational frequencies and normal modes are derived. nih.gov IR intensities are related to the change in dipole moment during a vibration, while Raman intensities depend on the change in polarizability. arxiv.org
For related molecules like 4-nitropyrocatechol, DFT calculations have been performed to compute harmonic vibrational wavenumbers, which show good agreement with experimental IR and Raman spectra. researchgate.net Such calculations allow for a complete assignment of the observed vibrational bands. researchgate.net The use of scaling factors is a common practice to improve the agreement between calculated harmonic frequencies and experimental anharmonic frequencies. researchgate.net Advanced methods can also be applied to calculate Raman spectra for larger systems and even crystalline materials. nih.gov
| Spectroscopic Technique | Computational Method | Key Insights from Related Compounds |
| NMR | DFT (GIAO method) | Accurately predicts ¹H and ¹³C chemical shifts, aiding in structural and isomeric identification. nih.govmdpi.com |
| UV-Vis | TD-DFT (with PCM) | Simulates electronic transitions (λ_max), explains solvatochromic shifts, and assigns transition types (e.g., π → π*). researchgate.netmdpi.comqnl.qa |
| IR & Raman | DFT | Calculates vibrational frequencies and intensities, allowing for detailed assignment of experimental spectra. researchgate.netarxiv.orgnih.gov |
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular Dynamics (MD) simulations serve as a "computational microscope," providing detailed insights into the dynamic behavior of molecules and their interactions over time. researchgate.netijnc.ir This technique is invaluable for understanding how molecules like this compound interact with their environment, including other molecules and solvents. ijnc.ireasychair.org MD simulations predict the motion of atoms by solving Newton's equations of motion, based on a force field that describes the potential energy of the system. mdpi.com
Non-Covalent Interactions with Model Systems
Non-covalent interactions (NCIs) are crucial in determining the structure, stability, and function of molecular systems. nih.govnih.gov These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are weaker than covalent bonds but collectively play a dominant role in molecular recognition and self-assembly. nih.govchemtools.org
Computational methods are essential for visualizing and quantifying these fleeting interactions. The Non-Covalent Interaction (NCI) index, which is based on the electron density (ρ) and its reduced density gradient (s), is a powerful tool for identifying NCI regions in real space. nih.govchemtools.org Plotting s versus ρ reveals characteristic spikes in low-density, low-gradient regions that signify non-covalent interactions. chemtools.org The nature of the interaction can be further distinguished by analyzing the sign of the second eigenvalue (λ₂) of the electron-density Hessian:
Attractive interactions (e.g., hydrogen bonds): Characterized by large, negative values of sign(λ₂)ρ. nih.gov
Repulsive interactions (e.g., steric clashes): Indicated by large, positive values of sign(λ₂)ρ. nih.gov
Weak van der Waals interactions: Associated with values of sign(λ₂)ρ near zero. nih.gov
For catechol systems, studies on the catechol dimer have shown that both dispersion forces and hydrogen bonds are significant in determining the most stable configuration, whether it be a stacked or T-shaped arrangement. researchgate.netmdpi.com In the context of this compound, the two nitro groups and two hydroxyl groups provide multiple sites for strong hydrogen bonding and other electrostatic interactions. Molecular docking simulations of the related 3,5-dinitrocatechol (B193598) within the active site of the enzyme Catechol-O-methyltransferase (COMT) have identified key hydrogen bond and π-π stacking interactions with amino acid residues, demonstrating how these forces govern ligand-protein binding. dntb.gov.ua
| Type of Non-Covalent Interaction | Description | Relevance to this compound |
| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like O) and another nearby electronegative atom. | The hydroxyl (-OH) and nitro (-NO₂) groups are prime candidates for forming strong intermolecular and intramolecular hydrogen bonds. |
| π-π Stacking | An attractive, non-covalent interaction between aromatic rings. | The benzene (B151609) ring of this compound can participate in stacking interactions with other aromatic systems. |
| Van der Waals Forces | Weak, short-range electrostatic forces between uncharged molecules, arising from transient fluctuations in electron distribution. | Ubiquitous interactions that contribute to the overall stability of molecular assemblies. nih.govchemtools.org |
| Steric Repulsion | Repulsive forces that arise when atoms are brought too close together. | Influences the preferred conformation and packing of molecules. nih.gov |
Solvation Effects and Solvent-Mediated Processes
The solvent environment can profoundly influence the behavior of a solute, affecting its conformation, reactivity, and spectral properties. ucsb.edumdpi.com Computational modeling of these solvation effects is critical for bridging the gap between theoretical calculations and experimental reality. chemrxiv.org
MD simulations explicitly model solvent molecules, allowing for a detailed investigation of solvent-mediated interactions and the role of hydration shells. easychair.orgchemrxiv.org For instance, MD simulations have been successfully used to study the effect of different solvents (like isopropanol (B130326) and ethyl acetate) on the crystal growth and morphology of catechol. mdpi.comresearchgate.net These studies analyze the interactions between solvent molecules and specific crystal faces, revealing how solvents can modify crystal habits by altering relative growth rates. mdpi.comresearchgate.net The cohesive energy density (CED), a measure of intermolecular forces within a condensed state, can be calculated from MD simulations to characterize the energy required to overcome these forces. mdpi.com
In addition to explicit solvent models used in MD, implicit solvent models (like PCM) are widely used in quantum chemical calculations. ucsb.educhemrxiv.org These models represent the solvent as a continuous dielectric medium, which simplifies the calculation while still capturing the average electrostatic effects of solvation. ucsb.edu This approach is particularly useful for studying solvatochromic shifts in UV-Vis spectra, where the polarity of the solvent alters the energy gap between the ground and excited states of the solute. ucsb.edu For a polar molecule like this compound, a polar solvent is expected to stabilize the ground state more than the excited state, leading to a blue shift (a shift to shorter wavelengths) in the n → π* transition. ucsb.edu Studies on other molecules have shown that computational methods can effectively predict and rationalize such solvent-induced spectral shifts. mdpi.comchemrxiv.org
Reactivity, Reaction Mechanisms, and Degradation Pathways of 3,4 Dinitrocatechol
Nucleophilic Aromatic Substitution (SNAr) Reactions of 3,4-Dinitrocatechol
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for highly electron-deficient aromatic rings. youtube.comlibretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism. In the first step, a nucleophile attacks the aromatic ring at a carbon atom bearing a suitable leaving group, forming a resonance-stabilized carbanion intermediate. youtube.comlibretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org
For a derivative of this compound bearing a leaving group (e.g., a halogen), the presence of two strong electron-withdrawing nitro groups significantly activates the aromatic ring toward nucleophilic attack. youtube.com These groups stabilize the negatively charged intermediate by delocalizing the charge through resonance. youtube.comlibretexts.org The activating effect of nitro groups is most pronounced when they are positioned ortho or para to the site of substitution, as this allows for direct resonance delocalization of the negative charge onto the nitro group's oxygen atoms. youtube.comlibretexts.org In this compound, a leaving group at position 5 or 6 would be ortho to one of the nitro groups, facilitating the reaction.
The key intermediate in the SNAr mechanism is the Meisenheimer complex, a 1:1 adduct formed between the electron-poor aromatic compound and the attacking nucleophile. wikipedia.org These complexes are often highly colored and, in many cases, stable enough to be isolated and characterized. wikipedia.orgnih.gov The formation of the Meisenheimer complex involves the temporary loss of aromaticity and a change in hybridization of the attacked carbon from sp² to sp³. libretexts.org
In a hypothetical SNAr reaction involving a this compound derivative, a nucleophile would add to the ring to form a negatively charged Meisenheimer intermediate. The stability of this intermediate is paramount to the reaction's feasibility. The two nitro groups at the 3- and 4-positions are crucial for this stability, as they effectively delocalize the anionic charge through their powerful resonance-withdrawing capabilities. youtube.comlibretexts.org This delocalization distributes the negative charge away from the aromatic ring and onto the more electronegative oxygen atoms of the nitro groups, thereby lowering the energy of the intermediate. libretexts.org
The kinetics of SNAr reactions are highly sensitive to the nature of the substituents on the aromatic ring, the nucleophile, the leaving group, and the solvent.
Substituents: The presence of strong electron-withdrawing groups, such as the two nitro groups in this compound, is the most critical factor for accelerating the reaction. youtube.comnih.gov The rate-determining step is typically the formation of the Meisenheimer complex, and these groups stabilize its transition state. hud.ac.uk The catechol hydroxyl groups, being electron-donating by resonance, would generally be expected to deactivate the ring toward nucleophilic attack. However, under basic conditions, deprotonation to form a phenoxide would create a strongly activating group for electrophilic substitution, but its powerful electron-donating nature would likely inhibit SNAr reactions.
Leaving Group: The nature of the leaving group can have a complex influence. Unlike SN2 reactions, the bond strength to the leaving group is not always the dominant factor. For instance, in many activated systems, fluoride (B91410) is a better leaving group than other halogens. youtube.com This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and accelerating the rate-determining nucleophilic attack. youtube.com
Reaction Conditions: The choice of solvent is crucial. Dipolar aprotic solvents (like DMSO or DMF) are known to dramatically increase the rates of SNAr reactions compared to protic solvents (like methanol (B129727) or water). hud.ac.uk This is because protic solvents can solvate and deactivate the nucleophile through hydrogen bonding. The strength and concentration of the nucleophile also directly impact the reaction rate. researchgate.net
Table 1: Expected Influence of Variables on the Kinetics of SNAr Reactions of a Halogenated this compound Derivative
| Variable | Change | Expected Effect on Reaction Rate | Rationale |
| Substituent | Add more electron-withdrawing groups | Increase | Further stabilization of the Meisenheimer complex. youtube.com |
| Leaving Group | Change from I to F | Increase | Fluorine's high electronegativity enhances the electrophilicity of the reaction site, accelerating the nucleophilic attack step. youtube.com |
| Solvent | Change from Methanol to DMSO | Increase | Dipolar aprotic solvents enhance the reactivity of the nucleophile by minimizing solvation. hud.ac.uk |
| Nucleophile | Increase nucleophile concentration | Increase | The reaction rate is dependent on the concentration of the nucleophile. researchgate.net |
| pH | Increase (for basic nucleophiles) | Increase | Increases the concentration of the deprotonated, more nucleophilic species. |
Redox Chemistry and Electron Transfer Processes of this compound
The redox chemistry of this compound is governed by its two key functional components: the catechol ring, which is susceptible to oxidation, and the two nitro groups, which are susceptible to reduction.
The redox properties of catechols are commonly investigated using electrochemical methods such as cyclic voltammetry. nih.gov This technique allows for the determination of redox potentials, which quantify the tendency of a compound to be oxidized or reduced. The catechol moiety can undergo a two-electron, two-proton oxidation to form the corresponding o-quinone. nih.gov This process is often reversible and proceeds via a semiquinone radical intermediate.
Table 2: Redox Potentials of Selected Catechol Derivatives Note: Data for this compound is not available. This table is for illustrative purposes to show substituent effects.
| Compound | Em(QA/QA-) vs. SHE [mV] | Species | Source |
| Plastoquinone-9 (QA) | -162 ± 3 | Spinach | nih.gov |
| Plastoquinone-9 (QA) | -171 ± 3 | Chlamydomonas reinhardtii | nih.gov |
| Plastoquinone-9 (QA) | -104 ± 4 | Cyanidioschyzon merolae | nih.gov |
(SHE: Standard Hydrogen Electrode)
Oxidation Pathway: The oxidation of the catechol ring in this compound is expected to proceed via a one-electron transfer to form a 3,4-dinitro-o-semiquinone radical, followed by a second electron transfer to yield the 3,4-dinitro-1,2-benzoquinone. This transformation from a catechol to an o-quinone is a characteristic reaction of this class of compounds. nih.gov
Reduction Pathway: The nitro groups are readily reduced. Under chemical or electrochemical reduction conditions, one or both nitro groups can be converted to nitroso, hydroxylamino, and ultimately amino groups. The specific products would depend on the reducing agent used and the reaction conditions.
Degradation Pathway: While degradation pathways for this compound itself are not detailed, studies on the closely related 4-nitrocatechol (B145892) provide significant insight. The bacterium Ochrobactrum sp. B2 can utilize 4-nitrocatechol as its sole source of carbon and energy. tandfonline.comnih.gov The degradation is initiated by the enzymatic removal of the nitro group as nitrite (B80452), leading to the formation of 1,2,4-benzenetriol (B23740). tandfonline.comnih.govtandfonline.com This suggests that a primary environmental degradation route for nitrocatechols can involve denitration followed by ring cleavage.
Radical species play a central role in the chemistry of catechols. The one-electron oxidation of the catechol moiety generates a semiquinone radical. nih.gov For this compound, this would be the 3,4-dinitro-o-semiquinone radical.
In atmospheric chemistry, nitrocatechols are formed from the gas-phase reactions of catechols with hydroxyl (OH) or nitrate (B79036) (NO₃) radicals in the presence of nitrogen oxides (NOₓ). researchgate.netuky.edu This process involves the initial abstraction of a phenolic hydrogen atom to form a semiquinone radical, which then reacts with NO₂. researchgate.net The reactivity of nitrocatechols with these atmospheric radicals is a key factor in their environmental persistence. Kinetic studies on 3-nitrocatechol and 4-nitrocatechol have determined their gas-phase reaction rate coefficients with OH radicals, highlighting that these reactions are a significant atmospheric degradation pathway. copernicus.orgd-nb.info Photolysis is also a major degradation process for some nitrocatechols, with atmospheric lifetimes potentially as short as a few hours. copernicus.orguci.edu
Photochemical and Radiolytic Transformations of this compound
The introduction of nitro groups to the catechol ring significantly influences its interaction with electromagnetic radiation and high-energy particles. These transformations are critical in understanding the environmental fate and potential degradation pathways of this compound. While direct research on the photochemical and radiolytic behavior of this compound is limited, extensive studies on related nitrophenols and nitrocatechols provide a strong basis for inferring its reactivity.
Photodegradation Mechanisms and Products
The photochemistry of nitroaromatic compounds is complex, involving multiple potential pathways upon absorption of light. For nitrophenols, photolysis can proceed via several mechanisms, including the cleavage of the C-NO2 bond, intramolecular hydrogen transfer, and ring fragmentation. The presence of two nitro groups and two hydroxyl groups on the same aromatic ring in this compound suggests a rich and varied photochemistry.
Nitroaromatic compounds possess unique photoinduced channels, including rapid intersystem crossing from the excited singlet state to the triplet state. rsc.org Photolysis often occurs from the excited triplet state (T1). rsc.orgrsc.org For ortho-nitrophenols, a key photochemical pathway is an intramolecular hydrogen transfer from the phenolic hydroxyl group to the nitro group, which can lead to the formation of nitrous acid (HONO) in the gas phase. rsc.org Given the ortho positioning of a nitro group relative to a hydroxyl group in this compound, a similar mechanism is plausible.
The photodegradation products of nitrocatechols are highly dependent on the reaction medium. For instance, the photolysis of 4-nitrocatechol (4NC) in isopropanol (B130326) solution primarily yields oxidation products. uci.eduacs.org In contrast, when photolyzed in a solid isomalt (B1678288) matrix, which serves as a surrogate for glassy organic aerosols, photoreduction and dimerization products are observed. uci.eduacs.org This suggests that in an organic-rich environment, the photochemical fate of this compound could lead to more reduced species, whereas in solution, oxidation may dominate.
Studies on the photolysis of 2-nitrophenol (B165410) (2-NP) and 4-nitrophenol (B140041) (4-NP) indicate that under illumination, they can dissociate to form OH radicals and nitric oxide (NO) as major products, rather than HONO. rsc.orgrsc.org The specific pathway is influenced by the molecular structure and the presence of surrounding molecules, such as water. rsc.orgrsc.org For this compound, the possibility of sequential or concerted reactions involving both nitro groups adds another layer of complexity to its degradation mechanism.
Radiolysis, the degradation of compounds by ionizing radiation, generates highly reactive species in aqueous solutions, primarily hydrated electrons (e-aq), hydroxyl radicals (•OH), and hydrogen atoms (H•). The reaction of these species with nitroaromatic compounds dictates the degradation pathway. In the radiolysis of aqueous nitrobenzene (B124822) solutions, the hydroxyl radical adds to the aromatic ring to form a hydroxycyclohexadienyl radical. acs.org This adduct can then undergo further reactions to form nitrophenols. acs.org For this compound, attack by •OH is expected to be a primary degradation route. The electron-withdrawing nature of the nitro groups deactivates the ring, but the hydroxyl groups activate it towards electrophilic attack.
Influence of Light Wavelength and Intensity
The rate and efficiency of photodegradation are strongly dependent on the wavelength and intensity of the incident light. A molecule can only be photochemically transformed if it absorbs light, and the energy of the absorbed photon is sufficient to initiate a chemical reaction. Nitrocatechols, like other nitrophenols, exhibit strong absorption in the near-UV and visible regions of the electromagnetic spectrum, making them susceptible to degradation under natural sunlight. rsc.orgrsc.org
The photolysis rate of nitrocatechols has been shown to be a function of the irradiation wavelength. For example, gas-phase kinetics studies of various nitrocatechols were conducted using different light sources (254 nm and 365 nm), yielding different photolysis rate constants. copernicus.org Generally, higher light intensity leads to a faster rate of photodegradation, as more photons are available to excite the reactant molecules. rsc.org
The quantum yield (Φ), which is the number of molecules reacted per photon absorbed, is a key parameter for quantifying the efficiency of a photochemical reaction. The quantum yield for the photolysis of 4-nitrocatechol was found to be significantly different in various media, highlighting the influence of the chemical environment. uci.eduacs.org
| Medium | Quantum Yield (Φ) | Primary Photodegradation Products |
|---|---|---|
| Isopropanol | 1.1 x 10-5 | Oxidation products |
| Isomalt Glass | 2.6 x 10-6 | Photoreduction and dimerization products |
| Water | Lower photolysis rates compared to organic matrices | Not specified |
Data sourced from studies on 4-nitrocatechol, a related compound, to infer potential behavior of this compound. uci.eduacs.org
The photolysis lifetimes of nitrocatechols in the atmosphere can be relatively short, suggesting that photodegradation is a major environmental sink. For 3-nitrocatechol, the atmospheric lifetime due to photolysis is estimated to be as short as 2 hours. copernicus.org The specific absorption spectrum of this compound would determine its sensitivity to different wavelengths of solar radiation and, consequently, its environmental persistence.
Catalytic Conversions Involving this compound
Catalytic processes offer pathways for the transformation of this compound into other chemical entities, which can be important for both synthetic applications and degradation. The reactivity of this compound in catalytic systems is governed by the two nitro groups and the catechol moiety.
Acid-Catalyzed and Base-Catalyzed Reactions
In base-catalyzed reactions, the phenolic hydroxyl groups of this compound would be deprotonated to form phenoxide ions. This increases the electron density on the aromatic ring and can facilitate oxidation reactions. The oxidation of catechols is known to be pH-dependent, with higher rates at higher pH due to the deprotonation of the hydroxyl groups. rsc.org The presence of two electron-withdrawing nitro groups on this compound would make the hydroxyl groups more acidic compared to unsubstituted catechol, facilitating deprotonation. However, these same electron-withdrawing groups would also decrease the electron density of the ring, potentially slowing down the rate of oxidation compared to catechols with electron-donating substituents. rsc.org
Acid catalysis, on the other hand, could involve the protonation of the nitro groups, which would further enhance their electron-withdrawing nature and make the aromatic ring more susceptible to nucleophilic attack. However, strong acidic conditions are generally not favorable for the stability of the catechol moiety, which can be prone to decomposition.
Metal-Catalyzed Transformations
Metal catalysts are widely used for a variety of transformations involving functional groups present in this compound. The most probable and well-documented reactions are catalytic hydrogenation and oxidation.
Catalytic Hydrogenation: The nitro groups of this compound are susceptible to catalytic hydrogenation to form the corresponding amino groups. This reaction is typically carried out using hydrogen gas and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). google.comyoutube.com The complete hydrogenation of this compound would yield 3,4-diaminocatechol. This transformation is a standard procedure in organic synthesis for the reduction of nitroaromatics. The hydrogenation process is often exothermic and needs to be controlled to avoid side reactions. The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the selectivity of the reduction, for example, allowing for the partial reduction to a nitro-amino-catechol or a hydroxylamino-nitro-catechol.
| Catalyst | Typical Conditions | Product of this compound Hydrogenation |
|---|---|---|
| Palladium on Carbon (Pd/C) | H2 gas, various solvents (e.g., ethanol, ethyl acetate) | 3,4-Diaminocatechol |
| Platinum(IV) Oxide (PtO2, Adams' catalyst) | H2 gas, various solvents | 3,4-Diaminocatechol |
| Raney Nickel | H2 gas, often at elevated temperature and pressure | 3,4-Diaminocatechol |
This table is based on general knowledge of catalytic hydrogenation of nitroaromatic compounds. google.com
Catalytic Oxidation: The catechol moiety is prone to oxidation to form the corresponding o-quinone. This oxidation can be catalyzed by a variety of metal complexes, including those of copper, iron, and manganese. nih.govfrontiersin.org Copper-catalyzed oxidation of catechols is a well-known process. frontiersin.org The presence of the electron-withdrawing nitro groups in this compound would make the catechol ring more electron-deficient and thus more resistant to oxidation compared to unsubstituted catechol. rsc.org Nevertheless, with a suitable oxidant and catalyst, the formation of 3,4-dinitro-o-benzoquinone is a feasible transformation.
Other metal-catalyzed reactions, such as cross-coupling reactions (e.g., Suzuki, Heck), are theoretically possible if the molecule is first converted to a derivative containing a suitable leaving group (e.g., a halide or triflate). However, the high density of functional groups in this compound would likely lead to challenges with selectivity and side reactions. mdpi.comyoutube.com
Analytical Applications and Methodologies Involving 3,4 Dinitrocatechol
Spectrophotometric and Chromatographic Methods for Detection and Quantification
Spectrophotometric and chromatographic methods are fundamental techniques for the analysis of nitrocatechols, providing both qualitative and quantitative data.
UV-Vis spectrophotometry offers a straightforward and accessible method for the determination of phenolic compounds. The presence of chromophoric nitro groups and the catechol ring system in 3,4-dinitrocatechol allows for its detection using UV-Visible light. While specific assays exclusively for this compound are not extensively documented in readily available literature, methods for related compounds suggest the feasibility of this approach. For instance, spectrophotometric methods have been developed for the determination of other nitrophenolic compounds through the formation of colored complexes. One such method involves the extraction-spectrophotometric determination of iron using 4-nitrocatechol (B145892), where a colored ternary complex is formed. mdpi.com The absorption spectra of this complex show distinct maxima, which can be used for quantification. mdpi.com Another study on 3,5-dinitrocatechol (B193598) describes its use as a chelating reagent for vanadium, forming a colored ion-associate that can be measured spectrophotometrically. nih.gov These examples demonstrate the principle that dinitrocatechols can form colored species, a property that can be exploited for their own spectrophotometric quantification, likely after reaction with a suitable reagent to enhance color and specificity. The intrinsic UV absorbance of the molecule, with reported λmax values for the related 3,5-dinitrocatechol at 214, 272, and 339 nm, also provides a basis for direct spectrophotometric measurement. caymanchem.com
Catechol itself can be quantified using UV-Vis analysis, with a characteristic peak around 280 nm. researchgate.net The introduction of nitro groups is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift), which would likely form the basis for a direct UV-Vis spectrophotometric assay for this compound.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques that are well-suited for the analysis of complex mixtures containing nitrocatechols. nih.govnih.gov
HPLC is particularly advantageous for the analysis of thermally labile and non-volatile compounds like this compound. researchgate.net Several HPLC methods have been reported for the quantification of nitrocatechols in various matrices. For example, 4-nitrocatechol has been identified and quantified in secondary organic aerosol (SOA) samples using liquid chromatography with UV detection. researchgate.net A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous quantification of several nitroaromatic compounds, including 4-nitrocatechol and methyl-nitrocatechols, in atmospheric particulate matter. nih.gov This highlights the suitability of HPLC for resolving different nitrocatechol isomers and related compounds. The choice of the stationary phase, mobile phase composition, and detector is critical for achieving good separation and sensitivity. Reversed-phase columns, such as C18, are commonly used for the separation of these polar compounds. tandfonline.com
Gas Chromatography (GC) is another valuable tool, especially when coupled with a mass spectrometer (GC-MS). nih.gov For the analysis of polar compounds like catechols by GC, a derivatization step is often necessary to increase their volatility and thermal stability. ijern.com A common approach is silylation, which replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. ijern.com A study on the determination of 4-nitrocatechol in biodegradation samples utilized direct acetylation with acetic anhydride (B1165640) followed by GC-MS analysis. nih.gov This method allowed for the successful identification and quantification of 4-nitrocatechol as its diacetate derivative. nih.gov
Table 1: Examples of Chromatographic Methods for Nitrocatechol Analysis
| Analyte | Method | Matrix | Derivatization | Key Findings | Reference |
| 4-Nitrocatechol | LC-UV | Secondary Organic Aerosol | None | Identified and quantified as a major product of catechol oxidation. | researchgate.net |
| 4-Nitrocatechol, Methyl-nitrocatechols | LC-MS/MS | Atmospheric Particulate Matter (PM10) | None | Simultaneous quantification achieved with high sensitivity and accuracy. | nih.gov |
| 4-Nitrocatechol | GC-MS | Biodegradation Samples | Acetylation | Successful identification and quantification in a complex biological matrix. | nih.gov |
| Nitrophenols | HPLC-ED | Drinking and River Water | None | Determination in both reduction and oxidation modes using a boron-doped diamond electrode. | tandfonline.com |
Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques (hyphenation), is an indispensable tool for the definitive identification and trace-level quantification of this compound and its isomers. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the sensitive and selective detection capabilities of MS. For nitrocatechols, derivatization is typically required prior to GC analysis. nih.govijern.com The resulting mass spectra provide information about the molecular weight and fragmentation pattern of the derivatized analyte, which allows for unambiguous identification. In the analysis of 4-nitrocatechol from biodegradation samples, the identity of the diacetate derivative was confirmed by its electron-impact and chemical ionization mass spectra. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for the analysis of nitrocatechols without the need for derivatization. nih.govresearchgate.net Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules like nitrocatechols. Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion. A study on atmospheric aerosols demonstrated the simultaneous quantification of various nitroaromatic compounds, including 4-nitrocatechol, using a liquid chromatography/tandem mass spectrometry method. nih.gov The method was highly sensitive, with limits of detection in the low µg/L range. nih.gov Online electrospray ionization mass spectrometry (OESI-MS) has even been used to study the rapid formation of 4-nitrocatechol at the air-water interface. nih.gov
Table 2: Mass Spectrometry Data for Nitrocatechol Analysis
| Compound | Hyphenated Technique | Ionization Mode | Key Mass Spectral Data | Application | Reference |
| 4-Nitrocatechol (as diacetate) | GC-MS | EI, CI | Confirmatory mass spectra obtained. | Biodegradation studies | nih.gov |
| 4-Nitrocatechol | LC-MS/MS | ESI | LOD of 0.2 µg/L, quantified in winter and summer aerosol samples. | Environmental analysis | nih.gov |
| 4-Nitrocatechol | OESI-MS | ESI | Real-time quantification of formation at the air-water interface. | Atmospheric chemistry | nih.gov |
Electrochemical Sensing Strategies Utilizing this compound
Electrochemical methods offer a rapid, sensitive, and cost-effective alternative for the detection of electroactive compounds like this compound. The phenolic hydroxyl groups and the nitro groups are both electrochemically active, making this class of compounds suitable for electrochemical analysis.
Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are widely used to study the redox behavior of catechol and its derivatives. nih.govmmu.ac.uknih.gov These methods involve applying a potential to an electrode and measuring the resulting current. The oxidation of the catechol moiety to the corresponding quinone produces a characteristic voltammetric peak. The presence of electron-withdrawing nitro groups on the aromatic ring is expected to influence the oxidation potential of the catechol group in this compound, potentially shifting it to more positive values compared to unsubstituted catechol.
Amperometry, which involves measuring the current at a fixed potential over time, can be used for the quantitative determination of nitrophenolic compounds. nih.govresearchgate.net Amperometric detection coupled with flow injection analysis or HPLC can provide high sensitivity and low detection limits. tandfonline.comresearchgate.net For instance, an amperometric biosensor has been developed for the detection of various phenolic compounds, including nitrophenols, with a detection limit in the nanomolar range. nih.gov Intermittent pulse amperometry has also been proposed as an effective method for the assay of 4-nitrophenol (B140041), minimizing electrode fouling that can occur with constant-potential methods. aip.org
To improve the sensitivity, selectivity, and stability of electrochemical sensors for catechol derivatives, the working electrode is often modified with various materials. nih.govmdpi.commdpi.com The goal of electrode modification is to enhance the electrochemical response by increasing the electrode surface area, facilitating electron transfer, and preventing fouling of the electrode surface.
A variety of materials have been used to modify electrodes for catechol detection, including:
Carbon-based nanomaterials: Carbon nanotubes and graphene have been used to create modified electrodes with large surface areas and excellent conductivity, leading to enhanced signals for catechol detection. nih.gov
Polymers: Electropolymerized films on the electrode surface can preconcentrate the analyte and catalyze its electrochemical reaction. For example, a poly(riboflavin) modified carbon nanotube paste electrode has been shown to be a simple and sensitive sensor for catechol. nih.gov
Nanoparticles: Metal and metal oxide nanoparticles can be incorporated into the electrode to catalyze the redox reaction of catechols. For instance, Fe3O4 nanoparticles have been used to modify carbon paste electrodes for the determination of various phenolic compounds. mdpi.com
Composites: Combining different materials, such as graphene oxide and polymers, can create synergistic effects that lead to improved sensor performance for catechol detection. mmu.ac.uk
While many of these studies focus on catechol itself, the principles and materials used for electrode modification are directly applicable to the development of sensitive and selective electrochemical sensors for this compound. The modification strategy can be tailored to target the specific electrochemical properties of the dinitro-substituted catechol.
Table 3: Examples of Modified Electrodes for Catechol Detection
| Electrode Modifier | Base Electrode | Analyte | Technique | Key Performance Metrics | Reference |
| Poly(riboflavin) | Carbon Nanotube Paste | Catechol | CV, DPV | Detection Limit: 0.0039 µM (DPV) | nih.gov |
| Graphene Oxide/Polymelamine | Glassy Carbon | Catechol | DPV | Sensitivity: 0.537 µA⋅µM⁻¹⋅cm⁻² | mmu.ac.uk |
| Copper-Polypyrrole | Glassy Carbon | Catechol | DPV | Detection Limit: 0.152 nM | nih.gov |
| Fe3O4 Nanoparticles | Carbon Paste | Phenolic Compounds | DPV | Enhanced sensitivity compared to bare electrode. | mdpi.com |
Application of this compound as a Reagent in Analytical Chemistry
As a catechol derivative, this compound possesses two adjacent hydroxyl groups on the benzene (B151609) ring, which are capable of forming stable chelate rings with metal cations. The presence of two electron-withdrawing nitro groups on the aromatic ring is expected to influence the acidity of the hydroxyl protons and the stability of the resulting metal complexes. These properties are central to its potential application as an analytical reagent.
The formation of complexes between this compound and metal ions would be the cornerstone of its analytical applications. The reaction typically involves the deprotonation of the hydroxyl groups to form a bidentate ligand that coordinates with a metal ion. The stoichiometry of the resulting complex (metal-to-ligand ratio) would depend on the charge and coordination number of the metal ion, as well as the reaction conditions such as pH.
For instance, trivalent metal ions like Iron (Fe³⁺) are known to form stable complexes with catechol derivatives. A study on the related compound, 4-nitrocatechol, demonstrated the formation of a 1:3 iron-to-ligand complex, [Fe(4NC)₃]³⁻, in the presence of an excess of the ligand at a pH above 5. bohrium.com Similarly, it can be anticipated that this compound would form analogous complexes with Fe³⁺ and other transition metals.
A related compound, 3,5-dinitrocatechol, has been successfully employed for the spectrophotometric determination of Vanadium (V). nih.gov In this method, an anionic chelate of vanadium (V) with 3,5-dinitrocatechol is formed and then associated with a large organic cation to facilitate its extraction into an organic solvent for measurement. This suggests a potential pathway for the application of this compound in the analysis of not only common transition metals but also other elements like molybdenum and tungsten, which are known to form complexes with catechol-based ligands.
The formation of metal complexes with this compound is expected to result in a significant change in the electronic absorption spectrum, making it a useful chromogenic agent for spectrophotometric analysis. The complexation process typically leads to the appearance of new absorption bands in the visible region of the electromagnetic spectrum, or a significant shift and intensification of the ligand's own absorption bands. The intensity of the color of the resulting complex is directly proportional to the concentration of the metal ion, which forms the basis of quantitative analysis using Beer-Lambert's law.
For example, the reaction of 4-nitrocatechol with Fe(III) yields a colored complex with a maximum absorbance (λmax) at 464 nm, allowing for the spectrophotometric determination of iron. bohrium.com The molar absorptivity (ε), a measure of how strongly the complex absorbs light at a specific wavelength, was found to be 1.9 × 10⁵ L mol⁻¹ cm⁻¹, indicating a highly sensitive method. bohrium.com It is plausible that this compound would exhibit similar chromogenic properties upon complexation with various metal ions.
The optimal conditions for color development, including pH, reagent concentration, and reaction time, would need to be established for each specific metal ion. The selectivity of the reagent, i.e., its ability to react with a specific metal ion in the presence of others, is a critical aspect of its analytical performance. In cases where interferences from other ions are significant, masking agents or separation techniques may be required.
The table below summarizes the analytical parameters for metal ion determination using related dinitrocatechol and nitrocatechol compounds, which can serve as a reference for the potential application of this compound.
| Reagent | Metal Ion | λmax (nm) | Optimal pH | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Stoichiometry (Metal:Ligand) | Reference |
| 4-Nitrocatechol | Fe(III) | 464 | 6.7 | 1.9 × 10⁵ | 1:3 | bohrium.com |
| 3,5-Dinitrocatechol | V(V) | 630 | - | 1.7 × 10⁵ | - | nih.gov |
Biochemical and Environmental Interactions of 3,4 Dinitrocatechol Mechanistic Focus
Enzymatic Biotransformation and Microbial Degradation of 3,4-Dinitrocatechol
The interaction of this compound with biological systems is primarily characterized by enzymatic processes that alter its structure and by microbial pathways that can lead to its complete breakdown.
Investigation of Enzymatic Pathways (e.g., Catechol-O-Methyltransferase interaction mechanisms)
A primary enzymatic interaction for catechols, including nitrocatechols, involves Catechol-O-Methyltransferase (COMT). nih.gov This enzyme is crucial in the metabolism of both endogenous and foreign catechol compounds. nih.govwikipedia.org COMT catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol structure. nih.govwikipedia.org This methylation is a major pathway for the clearance of catecholic compounds. nih.gov
Dinitrocatechols, specifically the related isomer 3,5-dinitrocatechol (B193598), have been identified as potent and selective inhibitors of COMT. caymanchem.com Studies have determined the half-maximal inhibitory concentration (IC50) for 3,5-dinitrocatechol to be as low as 12 nM. caymanchem.com This inhibition is reversible and competitive with respect to the catechol substrate. nih.gov The presence of the nitro groups on the catechol ring significantly influences its interaction with the COMT active site. In the presence of a catechol substrate, 3,5-dinitrocatechol can protect the enzyme from inactivation, highlighting its role as a reversible inhibitor. nih.gov
Another potential biotransformation pathway for nitroaromatic compounds involves nitroreductase enzymes. These enzymes catalyze the reduction of toxic nitro groups to their corresponding amino groups, a critical step in the detoxification and subsequent degradation of these molecules.
Molecular Docking and Binding Mode Analysis of Enzyme-Ligand Complexes
The interaction between dinitrocatechols and COMT has been elucidated through X-ray crystallography and molecular docking studies. nih.govresearchgate.net The crystal structure of human COMT in a complex with 3,5-dinitrocatechol and the cofactor S-adenosyl-L-methionine (SAM) is available in the Protein Data Bank (PDB ID: 3BWM). wikipedia.orgresearchgate.net
These structural studies provide a detailed view of the binding mode within the enzyme's active site. Key interactions for nitrocatechol-type inhibitors include:
Coordination with a Magnesium Ion (Mg²⁺): The two hydroxyl groups of the catechol ring form a coordination complex with a Mg²⁺ ion, which is essential for catalysis. nih.gov
Interactions with Active Site Residues: The inhibitor molecule is positioned within a binding pocket formed by several amino acid residues. Molecular docking simulations have shown that 3,5-dinitrocatechol shares common interactions with residues such as Trp38, Trp143, and Lys144. researchgate.net
The flexible docking method, where both the ligand and selected receptor residues are treated as conformationally flexible, is often used to analyze these complexes. d-nb.info This computational approach helps in understanding the binding affinity and orientation of the inhibitor within the active site, which is crucial for designing new, potent inhibitors.
Table 1: Key Molecular Interactions in the COMT-Dinitrocatechol Complex
| Interacting Component | Role in Binding | Supporting Evidence |
|---|---|---|
| Mg²⁺ Ion | Essential for catalysis; coordinates with the catechol hydroxyl groups. nih.gov | X-ray crystallography nih.gov |
| Lys144 | Forms hydrogen bonds or electrostatic interactions. | Molecular docking studies researchgate.net |
| Trp38, Trp143 | Participate in hydrophobic or stacking interactions with the aromatic ring. | Molecular docking analyses researchgate.net |
| S-adenosyl-L-methionine (SAM) | Co-factor that donates the methyl group, binding in an adjacent pocket. nih.gov | Co-crystallization studies nih.gov |
Microbial Degradation Pathways in Environmental Systems
While specific pathways for this compound are not extensively detailed, the microbial degradation of structurally related nitrocatechols and dinitrocatechol derivatives provides a strong model for its environmental fate.
A notable example is the degradation of 2,4,6-trinitrotoluene (B92697) (TNT), which can proceed through the formation of 3-methyl-4,6-dinitrocatechol as a metabolic intermediate. acs.org This indicates that microorganisms possess the enzymatic machinery to oxygenate a nitroaromatic ring to form a dinitrocatechol, which is a precursor to ring cleavage. acs.org
More detailed pathways have been elucidated for simpler nitrocatechols. The degradation of 4-nitrocatechol (B145892) has been studied in several bacterial strains, such as Burkholderia sp. SJ98 and Ochrobactrum sp. B2. nih.govnih.gov The established pathway generally involves the following steps:
Initial Transformation: 4-Nitrocatechol is converted to 1,2,4-benzenetriol (B23740). nih.govnih.gov This step involves the removal of the nitro group.
Ring Cleavage: The resulting 1,2,4-benzenetriol is then processed by dioxygenase enzymes, leading to the cleavage of the aromatic ring. nih.gov The subsequent product is typically maleylacetate (B1240894). nih.gov
Further Metabolism: Maleylacetate is reduced by maleylacetate reductase to beta-ketoadipate, which is then channeled into the central metabolism, such as the citric acid cycle. nih.gov
The genes responsible for these transformations are often located on plasmids. nih.gov The fundamental degradation of the catechol backbone typically follows either an ortho- or meta-cleavage pathway, which are common strategies used by bacteria to break down aromatic compounds. nih.govnih.govresearchgate.netresearchgate.net
Table 2: Identified Intermediates in the Degradation of Related Nitrocatechols
| Precursor Compound | Key Intermediate(s) | Degrading Organism (Example) |
|---|---|---|
| 2,4,6-Trinitrotoluene (TNT) | 3-Methyl-4,6-dinitrocatechol acs.org | Unspecified microbial consortia acs.org |
| 4-Nitrocatechol (4-NC) | 1,2,4-Benzenetriol (BT), Maleylacetate (MA) nih.gov | Burkholderia sp. SJ98 nih.gov |
| 4-Nitrocatechol (4-NC) | 1,2,4-Benzenetriol (BT), Hydroquinone (HQ) nih.gov | Ochrobactrum sp. B2 nih.gov |
Abiotic Degradation Pathways of this compound in the Environment
In the absence of microbial activity, the fate of this compound is governed by abiotic processes such as hydrolysis, photolysis, and interactions with soil and sediment components.
Hydrolysis and Photolysis in Aquatic Systems
Specific experimental data on the hydrolysis and photolysis of this compound is limited in the available literature. However, based on the chemical nature of the catechol and nitro functional groups, certain behaviors can be anticipated. Catechols are known to be susceptible to oxidation, particularly in the presence of light and oxygen, which can lead to the formation of quinones and other polymerized products. The nitro groups on the aromatic ring are generally stable to hydrolysis under typical environmental pH conditions. Photolysis, the degradation by sunlight, is a potential transformation pathway for many nitroaromatic compounds dissolved in surface waters, often leading to hydroxylation or transformation of the nitro groups.
Sorption and Transport Phenomena in Soils and Sediments
The movement and bioavailability of this compound in the environment are significantly influenced by its sorption to soil and sediment particles. mdpi.com While direct sorption data for this compound is scarce, studies on related compounds like catechol and other nitroaromatics provide insight into the governing mechanisms.
Sorption is largely controlled by the properties of the chemical and the soil components, such as mineral surfaces and soil organic matter (SOM). mdpi.com
Role of Organic Matter: Research on nitramines and other organic compounds demonstrates that soil organic matter content is a primary factor controlling sorption. rsc.org A higher organic matter content generally leads to greater sorption, retaining the chemical in the soil matrix. rsc.org
Influence of Black Carbon: Carbonaceous materials like biochar and soot (black carbon) exhibit strong sorption capacities for phenolic compounds like catechol. ufl.edu The sorption affinity is often related to the micropore surface area of these materials. ufl.edu
Effect of Soil pH: For ionizable compounds, soil pH can be a critical factor. While not directly applicable to the non-ionizable nitro groups, the acidity of the catechol hydroxyl groups could be influenced by pH, potentially affecting interactions with soil surfaces.
The sorption process is often described using models like the Freundlich equation. Studies on analogous compounds show that sorption can be nonlinear and is influenced by the sorbate (B1223678) concentration. Generally, molecules that are sorbed to particles are considered less bioavailable for microbial degradation or uptake by organisms. youtube.com
Table 3: Factors Influencing Soil Sorption of Structurally Related Compounds
| Compound Class | Primary Influencing Factor | Secondary Factor(s) |
|---|---|---|
| Nitramines | Soil Organic Matter Content rsc.org | Quality of Organic Matter rsc.org |
| Catechol | Micropore Surface Area (on Biochar) ufl.edu | Combustion Temperature of Biochar ufl.edu |
| Dichloroanilines | Soil Organic Matter Content | Soil pH nih.gov |
Emerging Research Frontiers and Future Perspectives on 3,4 Dinitrocatechol
Novel Synthetic Approaches and Derivatization Opportunities
Research into 3,4-Dinitrocatechol is underpinned by the ability to access the molecule through reliable synthetic routes and to subsequently modify it to create novel derivatives.
Synthetic Approaches: The synthesis of this compound is not as straightforward as that of its isomers due to the directing effects of the hydroxyl groups in electrophilic substitution. Direct nitration of catechol often leads to a mixture of products, with 4-nitrocatechol (B145892) being a major product. acs.org Achieving a dinitrated product at the 3 and 4 positions requires more targeted strategies.
One documented method involves a demethylation reaction. A plausible route, detailed in patent literature, starts with the dinitration of 1,2-dimethoxybenzene (B1683551) (veratrole) to yield 1,2-dimethoxy-4,5-dinitrobenzene. This precursor is then subjected to demethylation using a strong acid like hydrobromic acid in glacial acetic acid to yield the final this compound. prepchem.com A similar strategy involves the nitration of 1,2-dichlorobenzene (B45396) to give 1,2-dichloro-4,5-dinitrobenzene, which can then undergo nucleophilic substitution of the chlorine atoms, although this can be complicated by side reactions. chemicalbook.comresearchgate.net
Alternative pathways inspired by atmospheric chemistry involve the reaction of catechol with nitrogen oxides or nitrate (B79036) radicals. nih.govacs.org While these methods highlight the potential for nitration under specific conditions, controlling the regioselectivity to produce this compound exclusively remains a significant synthetic challenge.
Derivatization Opportunities: The true potential of this compound lies in its utility as a scaffold for new molecules. Derivatization can occur at the hydroxyl groups or on the aromatic ring, but the most promising opportunities arise from the reactivity of its oxidized form, 3,4-dinitro-o-benzoquinone . This quinone is an exceptionally reactive electrophile due to the two electron-withdrawing nitro groups, making it a powerful Michael acceptor. wikipedia.orgmasterorganicchemistry.com This opens the door to a wide range of conjugate addition reactions for C-C and C-heteroatom bond formation.
| Reaction Type | Potential Nucleophile (Michael Donor) | Resulting Product Class | Significance |
|---|---|---|---|
| Michael Addition (1,4-Addition) | Amines (primary, secondary), Anilines | Aminated Catechol Derivatives | Scaffolds for biologically active molecules. |
| Michael Addition (1,4-Addition) | Thiols (e.g., Cysteine, Glutathione) | Thioether-linked Catechol Adducts | Probing biological interactions and developing bioconjugates. nih.gov |
| Michael Addition (1,4-Addition) | Stabilized Carbanions (e.g., Malonates, β-ketoesters) | Functionalized Catechols with new C-C bonds | Building blocks for complex organic synthesis. youtube.com |
| Diels-Alder Reaction [4+2] | Dienes (e.g., Indoles, Cyclopentadiene) | Highly functionalized, fused heterocyclic systems (e.g., Hydrocarbazoles). rsc.org | Rapid construction of complex molecular architectures. |
| O-Alkylation / O-Acylation | Alkyl halides, Acyl chlorides | Catechol ethers and esters | Protection of hydroxyl groups or modulation of solubility and electronic properties. |
Advanced Characterization Techniques for Reactive Intermediates and Degradation Products
The study of this compound's reactivity invariably involves the formation of short-lived and highly reactive species. Chief among these are the semiquinone radical (formed by one-electron oxidation) and the ortho-benzoquinone (formed by two-electron oxidation). nih.govacs.org Characterizing these intermediates is crucial for understanding reaction mechanisms.
Electrochemical Methods: Cyclic voltammetry (CV) stands out as a premier technique for this purpose. It allows researchers to generate the o-benzoquinone intermediate at an electrode surface and simultaneously study its subsequent chemical reactions (an ECE mechanism). osti.gov This approach has been used to investigate the complexation, nitration, and hydroxylation of nitrocatechols, providing kinetic and mechanistic data that is difficult to obtain otherwise. osti.govfigshare.com
Spectroscopic and Spectrometric Trapping: A common strategy for identifying reactive quinones is to "trap" them with a stable nucleophile, such as glutathione (B108866) (GSH). The resulting stable adduct can then be isolated and characterized using standard techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). nih.gov This provides definitive evidence of the transient quinone's existence and its reaction pathway.
Direct Detection of Ultrashort-Lived Species: For intermediates that exist on even shorter timescales, such as the semiquinone radical, more advanced techniques are required. Online Electrospray Ionization Mass Spectrometry (OESI-MS) has been successfully used to study the reactions of catechols with nitrate radicals at an air-water interface, detecting intermediates formed within microseconds. acs.orgnih.gov For fundamental spectroscopic data, matrix isolation can be employed, where the reactive species is generated and trapped in an inert gas matrix at cryogenic temperatures, allowing for its characterization by methods like IR spectroscopy. researchgate.net
Understanding Complex Multicomponent Systems Involving this compound
The behavior of this compound in complex chemical environments is governed by the interplay of its functional groups.
Complexation: The vicinal diol (catechol) moiety is a well-known chelating agent for various metals and metalloids. For instance, nitrocatechols have been shown to form complexes with boric acid, which follows a CEC (chemical-electrochemical-chemical) mechanism where the complexation equilibrium affects the electrochemical behavior. osti.gov This suggests that in environmental or biological media, this compound could interact with available ions, altering its transport, stability, and reactivity.
Covalent Interactions in Michael Additions: In systems containing nucleophiles, the dominant interaction will likely be the irreversible covalent modification mediated by the o-quinone intermediate. wikipedia.orgmasterorganicchemistry.com In a biological context, this means this compound could be bioactivated to its quinone form, which could then react with nucleophilic biomolecules like proteins (via cysteine or lysine (B10760008) residues) and peptides (like glutathione), potentially leading to cellular dysfunction. nih.gov The high electrophilicity of 3,4-dinitro-o-benzoquinone suggests these reactions would be particularly efficient.
Atmospheric and Environmental Chemistry: In atmospheric aerosols, catechols react with oxidants like ozone and nitrate radicals. acs.orgacs.orgacs.org this compound, being already nitrated, would participate in further degradation and transformation reactions, contributing to the formation and aging of atmospheric brown carbon, which has implications for climate and air quality. acs.org
Role of this compound in Fundamental Chemical Theory and Methodological Development
Beyond its practical applications, this compound serves as an important model compound for advancing fundamental chemical theory and validating computational methods.
Proton-Coupled Electron Transfer (PCET): Catechol/o-benzoquinone is a classic system for studying PCET, a fundamental process in biology and chemistry. The two strong electron-withdrawing nitro groups in this compound would dramatically lower the reduction potential and alter the pKa of the hydroxyl groups. This makes it an ideal system for probing how substituents modulate the thermodynamics and kinetics of concerted versus sequential PCET pathways. chemrxiv.org
Computational Chemistry and DFT Studies: Density Functional Theory (DFT) is a powerful tool for predicting the properties and reactivity of molecules. acs.orgtandfonline.com this compound presents an excellent test case for computational models due to its extreme electronic properties. DFT can be used to calculate key parameters that are difficult to measure experimentally.
| Predicted Property | Theoretical Significance | Relevant DFT Calculation |
|---|---|---|
| Redox Potential | Quantifies the ease of oxidation to the o-quinone. Essential for understanding its role in electron transfer. | Calculation of free energy change (ΔG) for the oxidation reaction. |
| Acidity Constants (pKa) | Determines the ionization state at a given pH, which affects solubility, reactivity, and complexation. | Calculation of deprotonation energies in a solvent model. |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. chemrxiv.org | Frontier Molecular Orbital (FMO) analysis. |
| Molecular Electrostatic Potential (MEP) | Maps the electrophilic and nucleophilic sites on the molecule, predicting where reactions will occur. | Calculation of the electrostatic potential on the electron density surface. |
| Adsorption Energy | Predicts the strength of interaction with surfaces (e.g., graphene, MBenes) for sensor development. researchgate.netacs.org | Calculation of binding energy between the molecule and a surface model. |
By comparing DFT predictions for this compound with experimental data (as it becomes available) and with data from other substituted catechols, researchers can refine computational methods, leading to more accurate predictions for a wide range of complex organic molecules.
Q & A
FAQs for Researchers on 3,5-Dinitrocatechol (3,5-DNC)
Basic Research Questions
Q. What is the molecular mechanism of 3,5-DNC’s inhibition of COMT?
- Mechanistic Insight : 3,5-DNC binds competitively to COMT’s active site, coordinating with the Mg²⁺ ion critical for catalysis. It forms hydrogen bonds with residues Asp141 and Lys144 while its nitro groups enhance binding affinity through hydrophobic interactions with Trp38 and Trp143 .
- Experimental Validation : IC₅₀ values (12 nM) are determined via in vitro enzymatic assays using purified COMT and substrate analogs like S-adenosyl-L-methionine (SAM) .
Q. How is the IC₅₀ value for COMT inhibition experimentally determined?
- Methodology :
Enzyme Kinetics : Measure COMT activity (e.g., methylation of catechol substrates) in the presence of varying 3,5-DNC concentrations.
Fluorometric Assays : Use fluorescent substrates (e.g., dansyl derivatives) to track methyltransferase activity.
Data Analysis : Fit dose-response curves to calculate IC₅₀ using software like GraphPad Prism. Reference compounds (e.g., entacapone) validate assay sensitivity .
Advanced Research Questions
Q. How do molecular docking studies elucidate 3,5-DNC’s binding orientation in COMT?
- Protocol :
Protein Preparation : Extract COMT’s X-ray structure (PDB ID: 3BWM) and remove crystallographic water/ligands .
Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand binding.
Validation : Redock 3,5-DNC into the active site; RMSD < 1.5 Å confirms reliability (e.g., RMSD = 0.418 Å in one study) .
- Key Interaction : The catechol hydroxyls coordinate Mg²⁺, while nitro groups stabilize hydrophobic pockets .
Q. What structural insights have been gained from X-ray crystallography and NMR studies of COMT-3,5-DNC complexes?
- X-ray Findings :
- Mg²⁺ coordination geometry (octahedral) and bond distances (e.g., Mg–O = 2.07–2.15 Å) .
- Conformational changes in COMT’s active site (e.g., Trp143 side-chain rotation) upon 3,5-DNC binding .
- NMR Assignments :
- 97% backbone resonance assignments in COMT-3,5-DNC-SAM-Mg²⁺ complexes reveal dynamic regions (e.g., loop residues 40–50) critical for inhibitor binding .
Q. How does 3,5-DNC’s efficacy compare to other COMT inhibitors in vivo?
- In Vivo Models :
- Tracheal Relaxation Assays : In mice, 3,5-DNC (10⁻⁴ M) inhibits ISO-induced relaxation, with effects mediated via peripheral COMT inhibition .
- Pain Sensitivity : 3,5-DNC (OR-486) increases nociception in mice via non-central mechanisms, contrasting with brain-penetrant inhibitors like tolcapone .
- Comparative Potency : Nitrocatechol derivatives (e.g., entacapone) show higher selectivity but lower IC₅₀ than early analogs like 3,5-DNC .
Q. What methodologies analyze Mg²⁺ coordination in COMT-3,5-DNC complexes?
- Spectroscopic Techniques :
- EXAFS : Quantify Mg²⁺ ligand distances and coordination number.
- EPR : Detect changes in metal ion electronic states upon inhibitor binding.
- Computational Chemistry :
- DFT Calculations : Model Mg²⁺–ligand interactions (e.g., bond dissociation energies).
- MD Simulations : Track Mg²⁺ stability in COMT’s active site over 100-ns trajectories .
Key Recommendations for Researchers
- Validation : Cross-check docking results with crystallographic/NMR data to avoid false positives.
- In Vivo Studies**: Use COMT-knockout models to isolate 3,5-DNC’s peripheral vs. central effects .
- Structural Analogs : Explore 3-hydroxypyridin-4-one derivatives for improved COMT inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
